molecular formula C12H16N2OS B12058766 N'-(2-Thienylmethylene)cyclohexanecarbohydrazide CAS No. 113904-74-8

N'-(2-Thienylmethylene)cyclohexanecarbohydrazide

Katalognummer: B12058766
CAS-Nummer: 113904-74-8
Molekulargewicht: 236.34 g/mol
InChI-Schlüssel: PPMXEVUXNSONKL-UKTHLTGXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-Thienylmethylene)cyclohexanecarbohydrazide is a chemical compound with the molecular formula C12H16N2OS It is a derivative of hydrazide, featuring a thienylmethylene group attached to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Thienylmethylene)cyclohexanecarbohydrazide typically involves the condensation reaction between cyclohexanecarbohydrazide and 2-thiophenecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(2-Thienylmethylene)cyclohexanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-Thienylmethylene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The thienyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl group.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted thienyl derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(2-Thienylmethylene)cyclohexanecarbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of N’-(2-Thienylmethylene)cyclohexanecarbohydrazide involves its interaction with molecular targets through the hydrazone linkage. The compound can form coordination complexes with metal ions, which may enhance its biological activity. The thienyl group can also participate in various biochemical pathways, contributing to its overall effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(1-Naphthylmethylene)cyclohexanecarbohydrazide
  • N’-(2-Ethoxybenzylidene)cyclohexanecarbohydrazide
  • N’-(2-Chlorobenzylidene)cyclohexanecarbohydrazide
  • N’-(3-Hydroxybenzylidene)cyclohexanecarbohydrazide

Uniqueness

N’-(2-Thienylmethylene)cyclohexanecarbohydrazide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties

Eigenschaften

CAS-Nummer

113904-74-8

Molekularformel

C12H16N2OS

Molekulargewicht

236.34 g/mol

IUPAC-Name

N-[(E)-thiophen-2-ylmethylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C12H16N2OS/c15-12(10-5-2-1-3-6-10)14-13-9-11-7-4-8-16-11/h4,7-10H,1-3,5-6H2,(H,14,15)/b13-9+

InChI-Schlüssel

PPMXEVUXNSONKL-UKTHLTGXSA-N

Isomerische SMILES

C1CCC(CC1)C(=O)N/N=C/C2=CC=CS2

Kanonische SMILES

C1CCC(CC1)C(=O)NN=CC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.